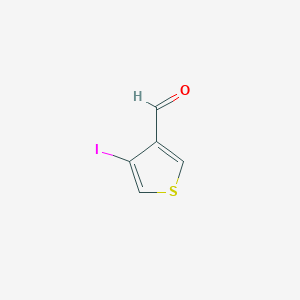

4-Iodothiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-5-3-8-2-4(5)1-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJJBPHLJYDWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499803 | |

| Record name | 4-Iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18799-84-3 | |

| Record name | 4-Iodothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Thiophene Building Block

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodothiophene-3-carbaldehyde

This compound is a strategically important heterocyclic compound for researchers in medicinal chemistry and materials science. Its structure, featuring a thiophene core functionalized with an aldehyde group at the 3-position and an iodine atom at the 4-position, offers two distinct and versatile points for chemical modification. The thiophene ring itself is a prevalent scaffold in numerous FDA-approved drugs and organic electronic materials. The true synthetic power of this molecule, however, lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the aldehyde group provides a gateway for a vast array of classical transformations, including nucleophilic additions, condensations, and oxidations/reductions. This guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic signature, and reaction landscape of this compound, offering field-proven insights for its effective application in complex molecule synthesis.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. While extensive experimental data for this compound is not consolidated in a single primary source, its properties can be reliably predicted based on its structure and data from closely related analogs like 4-bromothiophene-3-carbaldehyde and other substituted thiophenes.

Core Properties

Quantitative data for the molecule are summarized below. These values are compiled from chemical supplier databases and computational predictions.

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₃IOS | - |

| Molecular Weight | 238.05 g/mol | - |

| CAS Number | 18791-79-2 | - |

| Appearance | Expected to be a yellow to brown solid | Based on analogs like 4-bromo derivative |

| Melting Point | Not widely reported; likely a solid at RT | Analogs are typically solids. |

| Boiling Point | >200 °C (Predicted) | High due to polarity and molecular weight |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF); Insoluble in water.[1] | Typical for functionalized heterocycles |

Spectroscopic Signature

Understanding the spectroscopic fingerprint of this compound is critical for reaction monitoring and product confirmation. The expected spectral characteristics are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple and highly informative.

-

δ ~9.8-10.0 ppm (s, 1H): This singlet, significantly downfield, is characteristic of the aldehyde proton (-CHO).[2]

-

δ ~8.0-8.5 ppm (d, 1H): One of the two thiophene ring protons, likely the one at the 5-position, deshielded by the adjacent sulfur and the aldehyde.

-

δ ~7.5-8.0 ppm (d, 1H): The second thiophene ring proton at the 2-position. The coupling constant (J) between the two ring protons would be characteristic of thiophene (~5-6 Hz).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~185-190 ppm: The carbonyl carbon of the aldehyde.

-

δ ~130-150 ppm: Four distinct signals for the aromatic carbons of the thiophene ring.

-

δ ~80-90 ppm: The carbon atom bearing the iodine (C4), which is significantly shielded by the heavy atom effect.

-

-

IR (Infrared) Spectroscopy:

-

~3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching bands for the aldehyde (Fermi doublets).

-

~1670-1690 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the conjugated aldehyde.

-

~1400-1550 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

-

MS (Mass Spectrometry): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 238. The isotopic pattern would be characteristic of a molecule containing one iodine atom (M+1 peak is small) and one sulfur atom (a notable M+2 peak, ~4.4% of M⁺).

Synthesis and Availability

This compound is a specialty chemical available from several fine chemical suppliers. For laboratory-scale synthesis, a common and effective strategy involves a halogen-metal exchange followed by formylation, a method proven for the analogous bromo-derivative.[3]

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Synthesis via Halogen-Metal Exchange (Adapted from Analogous Procedures)

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,4-dibromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

-

Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at this temperature for 1 hour. The regioselectivity of this step is driven by the higher acidity of the proton at the 2-position, but with a dibromo-starting material, selective exchange at one position is feasible.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature overnight.

-

Quenching & Workup: The reaction is quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-bromothiophene-3-carbaldehyde. A subsequent halogen exchange (Finkelstein-type reaction) or direct iodination could potentially yield the target iodo-compound, though the metal-exchange followed by quenching with an iodine source would be more direct if starting from a suitable precursor.

Chemical Reactivity: A Tale of Two Handles

The synthetic utility of this compound stems from the ability to selectively address its two functional groups. The C-I bond is significantly more reactive in palladium-catalyzed couplings than a C-Br or C-Cl bond, making it the preferred choice for such transformations.[4]

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The electron-rich thiophene ring and the highly reactive C-I bond make this substrate ideal for forming new C-C bonds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction couples the thiophene with an organoboron reagent (boronic acid or ester) and is one of the most robust methods for creating biaryl structures.[5][6]

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

-

Reagents: To a microwave vial or Schlenk flask is added this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand like XPhos (4 mol%).[6]

-

Solvent: A degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio), is added.[7] The use of minimal water is often key to preventing competitive dehalogenation.[7]

-

Reaction: The vessel is sealed and heated to 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and catalyst residues. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and purified by column chromatography to yield 4-phenylthiophene-3-carbaldehyde.

This reaction introduces an alkyne substituent, forming a C(sp²)-C(sp) bond, which is invaluable for creating linear, rigid structures found in materials and pharmaceutical precursors.[8][9]

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

-

Reagents: A flask is charged with this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4]

-

Solvent & Base: Anhydrous, degassed solvent such as THF or DMF is added, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).[4]

-

Alkyne Addition: Phenylacetylene (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating (40-50 °C).

-

Monitoring & Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo. The residue is redissolved in an organic solvent like ethyl acetate and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: The product is purified via column chromatography to afford 4-(phenylethynyl)thiophene-3-carbaldehyde.

Reactions of the Aldehyde Group

The aldehyde at the C3-position is a classic electrophilic handle for a wide range of transformations.

This base-catalyzed reaction with a ketone creates an α,β-unsaturated carbonyl system, commonly known as a chalcone, which is a privileged scaffold in medicinal chemistry.[10]

Detailed Protocol: Synthesis of a Thiophene-based Chalcone

-

Setup: In a round-bottom flask, this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-methoxyacetophenone, 1.0 eq) are dissolved in absolute ethanol.[10]

-

Base Addition: An aqueous or ethanolic solution of a strong base, such as potassium hydroxide (KOH, 2-3 eq), is added to the mixture.

-

Reaction: The mixture is stirred vigorously at room temperature for 2-6 hours. Often, the product will precipitate out of the solution as a solid.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold ethanol and then water to remove excess base.

-

Purification: The crude solid can be recrystallized from a suitable solvent like ethanol to yield the pure chalcone derivative.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 4-iodothiophene-3-carboxylic acid using reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).

-

Reduction: Selective reduction to 4-iodothiophene-3-yl)methanol can be achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides direct access to substituted amines.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, general precautions based on its functional groups and related compounds should be followed.[11][12][13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12] Iodinated organic compounds can be lachrymatory and irritants.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It may be sensitive to air and light over long periods. Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[11][12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its value lies in the predictable and high-yielding reactivity of its two distinct functional groups. The C-I bond provides a premier site for sophisticated palladium-catalyzed cross-coupling reactions, while the aldehyde group offers a gateway to a multitude of classical organic transformations. This dual functionality allows for the rapid construction of molecular complexity, making it an indispensable tool for drug discovery programs and the development of novel organic materials. By understanding its properties and mastering the protocols outlined in this guide, researchers can effectively leverage this synthon to accelerate their synthetic objectives.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68135, 3-Thiophenecarboxaldehyde. Retrieved from [Link]

-

Various Authors. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis. Retrieved from [Link]

-

Ciappa, A., et al. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Retrieved from [Link]

-

Barluenga, J., et al. (2006). The reaction of o-alkynylarene and heteroarene carboxaldehyde derivatives with iodonium ions and nucleophiles: a versatile and regioselective synthesis of 1H-isochromene, naphthalene, indole, benzofuran, and benzothiophene compounds. Chemistry, 12(22), 5790-805. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

Vu Quoc, L., et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E, 74(Pt 10), 1492–1498. Retrieved from [Link]

-

Hameed, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14713. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-thiophene carboxaldehyde. Retrieved from [Link]

-

Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8545-8548. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum (in CDCl₃) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.

-

Cheméo. (n.d.). Chemical Properties of 3-Thiophenecarboxaldehyde (CAS 498-62-4). Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

Reddit. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764207, 4-Bromothiophene-3-carboxaldehyde. Retrieved from [Link]

Sources

- 1. Thiophene-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. reddit.com [reddit.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Regioselective Synthesis of 4-Iodothiophene-3-carbaldehyde

Abstract

4-Iodothiophene-3-carbaldehyde is a valuable heterocyclic building block, pivotal in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2][3] Its utility stems from the strategic placement of two distinct functional groups: an aldehyde for derivatization and an iodine atom, which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[4][5] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this compound from the commercially available precursor, thiophene-3-carbaldehyde.[6][7] We will explore the underlying chemical principles, justify the chosen synthetic strategy over alternatives, and present a detailed, step-by-step methodology designed for reproducibility and success in a research setting.

Strategic Analysis: Navigating the Regiochemistry of Thiophene

The primary challenge in converting thiophene-3-carbaldehyde to its 4-iodo derivative is achieving regiocontrol. The thiophene ring exhibits distinct reactivity at its various positions, which is further influenced by the directing effects of the aldehyde substituent.

The Challenge of Direct Electrophilic Iodination

A direct electrophilic aromatic substitution (EAS) using an iodinating agent like N-iodosuccinimide (NIS) or iodine with an oxidizing agent might seem straightforward.[4][8] However, this approach is synthetically unviable for achieving the desired 4-iodo isomer. The formyl group (-CHO) at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Furthermore, electrophilic substitution on 3-substituted thiophenes preferentially occurs at the C5 or C2 positions, which are electronically more activated. Direct iodination would therefore lead to a mixture of undesired isomers, primarily 2-iodo- and 5-iodothiophene-3-carbaldehyde, necessitating a complex and inefficient purification process.[9][10]

The Superiority of Directed Ortho-Metalation (DoM)

To overcome this regiochemical hurdle, a Directed ortho-Metalation (DoM) strategy is the method of choice.[11][12] DoM utilizes a Directed Metalation Group (DMG) to position a strong organolithium base, which then deprotonates a specific, adjacent C-H bond.[13] This creates a stabilized carbanion that can be trapped by an electrophile—in this case, an iodine source—with high regioselectivity.[11][12]

However, the aldehyde in our starting material is incompatible with organolithium reagents, as it would be readily attacked by the nucleophilic base. Therefore, a three-stage synthetic sequence is required:

-

Protection: The aldehyde is masked as an acetal, an inert functional group under strongly basic conditions.

-

Directed Iodination: The protected thiophene undergoes DoM, where the acetal group and the thiophene sulfur atom cooperatively direct lithiation to the C4 position. The resulting lithiated intermediate is quenched with iodine.

-

Deprotection: The acetal is hydrolyzed to regenerate the aldehyde, yielding the final product.

This sequence provides a robust and highly regioselective pathway to the target molecule.

Visualizing the Synthetic Pathway

The overall workflow is a logical progression from starting material to the final, functionalized product.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Domino Synthesis of Tetrasubstituted Thiophenes from 1,3-Enynes with Mercaptoacetaldehyde [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene-3-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. Directed Ortho Metalation [organic-chemistry.org]

- 13. baranlab.org [baranlab.org]

Spectroscopic Signature of 4-Iodothiophene-3-carbaldehyde: A Predictive and Comparative Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 4-Iodothiophene-3-carbaldehyde, a halogenated thiophene derivative, represents a versatile scaffold with significant potential for further functionalization in the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is the bedrock upon which its applications are built. This guide provides a detailed exploration of the expected spectroscopic data for this compound, encompassing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

It is important to note that a complete, publicly available, experimentally verified dataset for this compound is not readily found in the current literature. Therefore, this guide will proceed with a predictive analysis grounded in the established principles of spectroscopic theory and supported by comparative data from closely related structural analogs. This approach ensures scientific integrity while delivering a robust and insightful resource for the scientific community.

Molecular Structure and Expected Spectroscopic Behavior

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The thiophene ring is an electron-rich aromatic system, and the substituents—an iodine atom at the 4-position and a carbaldehyde group at the 3-position—will significantly influence the electronic environment and, consequently, the spectral readouts.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment, while coupling constants (J) reveal the connectivity between neighboring protons.

Predicted ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehydic proton and two for the thiophene ring protons.

-

Aldehydic Proton (CHO): This proton will appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm . The strong deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

-

Thiophene Ring Protons (H-2 and H-5):

-

H-2: This proton is adjacent to the sulfur atom and the carbon bearing the aldehyde. It is expected to be a doublet due to coupling with H-5. Its chemical shift will be influenced by the electron-withdrawing aldehyde group and is predicted to be in the range of δ 8.1-8.4 ppm .

-

H-5: This proton is adjacent to the sulfur atom and the carbon bearing the iodine atom. It will also appear as a doublet from coupling to H-2. The iodine atom's influence and its position relative to the aldehyde will place its resonance at approximately δ 7.5-7.8 ppm .

-

-

Coupling: The two thiophene protons, H-2 and H-5, are expected to exhibit a meta-like coupling with a coupling constant (J) in the range of 1.0-3.0 Hz .

Comparative Experimental Data:

| Compound | H-2 (ppm) | H-5 (ppm) | Aldehyde H (ppm) | J (Hz) |

| Thiophene-3-carbaldehyde [1][2] | ~8.11 (dd) | ~7.51 (dd) | ~9.90 (d) | J(2,5) ~2.9, J(2,CHO) ~1.2, J(5,4) ~5.1 |

| 4-Bromothiophene-3-carboxaldehyde [3] | - | - | - | - |

Note: Complete assignment for 4-bromothiophene-3-carboxaldehyde was not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum of this compound:

The spectrum is expected to display five signals corresponding to the five carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This carbon will be the most deshielded, appearing significantly downfield in the range of δ 182-188 ppm .

-

Thiophene Ring Carbons:

-

C-3: The carbon attached to the aldehyde group will be deshielded and is predicted to appear around δ 140-145 ppm .

-

C-4: The carbon bonded to the iodine atom will have its chemical shift significantly influenced by the heavy atom effect of iodine, which can be complex. It is expected to be found in the region of δ 90-100 ppm .

-

C-2 and C-5: These carbons, adjacent to the sulfur atom, will have distinct chemical shifts. C-2, being closer to the electron-withdrawing aldehyde, is predicted to be around δ 135-140 ppm . C-5, adjacent to the iodinated carbon, is expected around δ 130-135 ppm .

-

Comparative Experimental Data:

| Compound | C=O (ppm) | C-3 (ppm) | C-4 (ppm) | C-2 (ppm) | C-5 (ppm) |

| Thiophene-3-carbaldehyde [2] | ~184.8 | ~142.8 | ~127.3 | ~136.7 | ~125.1 |

| Benzo[b]thiophene-3-carbaldehyde [4] | 185.5 | 136.5 | 126.2 | 135.2 | - |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectrum of this compound:

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1710 cm⁻¹ . The conjugation with the thiophene ring may shift this to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands are anticipated around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ for the C-H stretch of the aldehyde group.

-

C-H Stretch (Aromatic): Weak to medium absorption bands are expected above 3000 cm⁻¹ , likely in the 3050-3150 cm⁻¹ region, corresponding to the C-H stretching vibrations of the thiophene ring.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1400-1600 cm⁻¹ range will be due to the carbon-carbon double bond stretching within the thiophene ring.

-

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹ .

Comparative Experimental Data:

| Compound | C=O Stretch (cm⁻¹) | C-H Aldehyde (cm⁻¹) | C-H Aromatic (cm⁻¹) |

| Thiophene-2-carbaldehyde [5] | ~1665 | ~2800-2900 | ~3100 |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₅H₃IOS) is approximately 237.9 g/mol . A prominent molecular ion peak is expected at m/z ≈ 238 . The presence of iodine (¹²⁷I) will make this peak highly characteristic.

-

Key Fragmentation Patterns:

-

Loss of H·: A peak at [M-1]⁺ (m/z ≈ 237) corresponding to the loss of the aldehydic hydrogen radical is likely.

-

Loss of CHO·: A significant fragment at [M-29]⁺ (m/z ≈ 209) due to the loss of the formyl radical is anticipated.

-

Loss of I·: A fragment corresponding to the loss of the iodine radical would appear at [M-127]⁺ (m/z ≈ 111) . This would be the thiophene-3-carbaldehyde cation.

-

Loss of CO: A peak at [M-28]⁺ from the molecular ion or subsequent fragments is also possible.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols: A General Guide

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended:

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹³C NMR, a proton-decoupled experiment is standard.

Infrared (IR) Spectroscopy:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

Alternatively, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic features of this compound. By leveraging established spectroscopic principles and drawing comparisons with closely related, experimentally characterized molecules, we have constructed a detailed and scientifically grounded spectroscopic profile. This information serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block. The acquisition of experimental data for this compound would be a valuable contribution to the chemical literature, allowing for the validation and refinement of the predictions outlined herein.

References

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Thiophenecarboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... Retrieved from [Link]

Sources

4-Iodothiophene-3-carbaldehyde: A Comprehensive Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of 4-Iodothiophene-3-carbaldehyde, a crucial heterocyclic building block for researchers, scientists, and professionals in the field of drug development and materials science. While direct experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs and established principles of thiophene chemistry to offer a robust resource. We will delve into its chemical identity, plausible synthetic routes, spectroscopic characterization, potential applications, and essential safety protocols.

Core Chemical Identity

While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental properties can be precisely determined.

Molecular Structure and Weight

The structure of this compound consists of a thiophene ring substituted with an iodine atom at the 4-position and a formyl (carbaldehyde) group at the 3-position.

Table 1: Core Chemical Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₅H₃IOS | Calculated |

| Molecular Weight | 238.05 g/mol | Calculated[1][2][3][] |

| Canonical SMILES | C1=C(C=S1)C=O | Inferred |

| InChI Key | Inferred from structure |

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.904 u), Oxygen (15.999 u), and Sulfur (32.06 u).

Synthesis and Purification: A Proposed Methodology

The synthesis of this compound can be approached through regioselective halogenation and formylation strategies, leveraging established methodologies for thiophene functionalization. A plausible and efficient route is outlined below, based on the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocyclic compounds.

Proposed Synthetic Pathway

The synthesis would likely begin with a suitable thiophene precursor, followed by iodination and subsequent formylation. A potential starting material could be 3-iodothiophene, which is commercially available.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles.

Materials:

-

3-Iodothiophene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium acetate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

Procedure:

-

Iodination: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-iodothiophene (1.0 eq) in anhydrous DCM. Cool the solution to 0°C. Add N-Iodosuccinimide (1.1 eq) portion-wise, followed by the slow addition of trifluoroacetic acid (0.2 eq). Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of 3,4-diiodothiophene: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3,4-diiodothiophene.

-

Formylation (Vilsmeier-Haack Reaction): In a separate dry flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 eq) to anhydrous DMF (3.0 eq) at 0°C. Stir for 30 minutes.

-

Reaction with 3,4-diiodothiophene: Dissolve the purified 3,4-diiodothiophene (1.0 eq) in anhydrous DCM and cool to 0°C. Slowly add the freshly prepared Vilsmeier reagent. Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating, purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic and Physical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data is inferred from the analysis of similar compounds.

Table 2: Predicted Spectroscopic and Physical Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two thiophene protons, and a singlet for the aldehyde proton (δ 9.5-10.5 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbon (δ 180-190 ppm), the iodinated carbon (low field), and other thiophene carbons. |

| FT-IR | Characteristic C=O stretching vibration for the aldehyde at ~1670-1700 cm⁻¹. C-I stretching may be observed in the far-IR region. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (238.05 g/mol ). |

| Melting Point | Expected to be a solid at room temperature, with a melting point likely in the range of other iodinated thiophene aldehydes. For instance, 3-iodothiophene-2-carbaldehyde has a melting point of 81-85 °C.[5] |

| Appearance | Likely a pale yellow to brown solid. |

Applications in Research and Drug Discovery

Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This compound, as a functionalized building block, holds considerable potential in several areas.

Medicinal Chemistry and Drug Development

The thiophene nucleus is a privileged scaffold in many FDA-approved drugs. The introduction of an iodine atom and a reactive aldehyde group makes this compound a versatile intermediate for the synthesis of novel therapeutic agents.

-

Synthesis of Bioactive Molecules: The aldehyde group can be readily transformed into various functional groups, allowing for the construction of diverse molecular architectures. It can serve as a precursor for the synthesis of chalcones, Schiff bases, and other heterocyclic systems with potential antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]

-

Suzuki and other Cross-Coupling Reactions: The carbon-iodine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the thiophene ring, facilitating the exploration of structure-activity relationships (SAR).[7]

Caption: Potential applications of this compound.

Materials Science

Thiophene-based polymers are known for their conductive properties. The functional groups on this compound allow for its incorporation into novel polymeric materials with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8]

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related compounds.

Table 3: General Safety Recommendations

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. |

| Ventilation | Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity with significant potential as a building block in synthetic organic chemistry. Its unique combination of a reactive aldehyde and a versatile iodine substituent on the thiophene core opens avenues for the creation of novel molecules with diverse applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and key considerations for its use in a research setting. Further experimental investigation is warranted to fully elucidate the chemistry and potential of this promising compound.

References

-

Inch Calculator. Molecular Weight Calculator (Molar Mass). [Link]

-

Calculator.net. Molecular Weight Calculator. [Link]

-

Omni Calculator. Molecular Weight Calculator. [Link]

-

001CHEMICAL. CAS No. 18812-40-3, 2-iodothiophene-3-carbaldehyde. [Link]

-

AbacipharmTech. 2-Iodothiophene-3-carbaldehyde. [Link]

-

Vu, Q. L., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 994–1000. [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]

-

The Good Scents Company. 3-thiophene carboxaldehyde. [Link]

-

ResearchGate. Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones. [Link]

-

PubChem. 3-Iodothiophene. [Link]

-

MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

-

ResearchGate. Synthesis of 2-substituted thiophene 3-carbaldehyde 113 through [3 + 2].... [Link]

-

AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

-

Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699–14716. [Link]

-

Gulea, M. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

Sources

- 1. molecularweightcalculator.com [molecularweightcalculator.com]

- 2. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 3. Molecular Weight Calculator [calculatorsoup.com]

- 5. 3-iodothiophene-2-carbaldehyde | 930-97-2 [sigmaaldrich.com]

- 6. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]

Topic: Solubility Profile of 4-Iodothiophene-3-carbaldehyde in Common Organic Solvents

An In-depth Technical Guide

Abstract

4-Iodothiophene-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility is therefore not merely academic but a critical prerequisite for reaction design, scale-up, purification, and formulation development. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on molecular structure and outlines a rigorous, self-validating experimental protocol for its empirical determination. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection and handling of this versatile intermediate.

Introduction: The Significance of this compound

Thiophene-based scaffolds are prevalent in a multitude of commercial drugs and electronic materials. The specific functionalization of the thiophene ring allows for fine-tuning of a molecule's steric and electronic properties. This compound presents two highly reactive and versatile functional groups: an aldehyde, which is a gateway to countless transformations (e.g., reductive amination, Wittig reactions, condensation), and an iodo group, which is an ideal handle for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

The efficiency of these synthetic transformations is critically dependent on achieving a homogeneous reaction medium. Poor solubility can lead to low yields, inconsistent results, and complex purification challenges. Therefore, a robust understanding of the compound's solubility is the first step in unlocking its full synthetic potential.

Predicted Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility.

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. It is less aromatic than benzene and possesses a dipole moment, contributing moderate polarity.

-

Aldehyde Group (-CHO): A polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Iodine Atom (-I): A large, polarizable halogen. While the C-I bond has a dipole, the large size of the iodine atom also contributes significant London dispersion forces, often increasing lipophilicity.

Causality: The combination of a polar aldehyde, a moderately polar ring, and a large, lipophilic iodine atom suggests that this compound is a molecule of intermediate polarity.

Predictions:

-

High Solubility Expected: In moderately polar to polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, and Dimethyl Sulfoxide (DMSO). These solvents can effectively solvate both the polar and non-polar regions of the molecule.

-

Moderate to Low Solubility Expected: In polar protic solvents like ethanol and methanol. While the aldehyde can accept hydrogen bonds, the overall structure lacks a hydrogen bond donor, limiting its interaction with protic solvents.

-

Very Low Solubility Expected: In non-polar solvents like hexanes and toluene, which lack the ability to effectively solvate the polar aldehyde group. Similarly, very low solubility is expected in water due to the molecule's overall size and significant non-polar character.

The following diagram illustrates this predicted relationship.

Caption: Predicted solubility based on solvent polarity.

Quantitative Solubility Data

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Dichloromethane | Halogenated | High | User to determine |

| Tetrahydrofuran (THF) | Ether | High | User to determine |

| Acetone | Ketone | High | User to determine |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | User to determine |

| Ethyl Acetate | Ester | High | User to determine |

| Acetonitrile | Nitrile | Moderate | User to determine |

| Methanol | Alcohol | Moderate | User to determine |

| Ethanol | Alcohol | Moderate-Low | User to determine |

| Toluene | Aromatic Hydrocarbon | Low | User to determine |

| n-Hexane | Aliphatic Hydrocarbon | Very Low | User to determine |

| Water | Protic | Very Low | User to determine |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain reliable and reproducible quantitative data, a standardized method is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[2] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific, constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with tight-sealing caps

-

Thermostatic orbital shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

Caption: Experimental workflow for the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent (e.g., 5 mL).

-

Causality: The presence of undissolved solid is the self-validating mechanism that proves the solution has reached saturation. Without it, one cannot be certain the solution is not undersaturated.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a sufficient period (24 to 72 hours). The system has reached equilibrium when the concentration of the solute in solution does not change over time. For rigorous studies, samples can be taken at 24h, 48h, and 72h to confirm stability.

-

Causality: Solubility is a thermodynamic equilibrium constant.[3] Sufficient time and constant temperature are required to allow the rates of dissolution and precipitation to become equal.[4]

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand at the same constant temperature to allow the solid to settle.

-

Carefully separate the saturated liquid phase from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial and draw an aliquot from the clear supernatant.

-

Filtration: Use a syringe to draw the solution and pass it through a chemically inert filter (e.g., PTFE) that does not absorb the solute.

-

-

Causality: Any particulate matter in the analytical sample will be dissolved during dilution, leading to an erroneously high and inaccurate solubility measurement.

-

-

Quantification:

-

Immediately dilute a known volume of the clear supernatant with fresh solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the concentration of the diluted solution using a validated method like HPLC-UV or UV-Vis spectrophotometry.

-

Causality: Direct analysis of the saturated solution is often impossible as the concentration is too high for most detectors. A precise, validated dilution is crucial for accuracy.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution (i.e., the solubility) by applying the dilution factor.

-

Solubility (g/L) = Measured Concentration (g/L) × (Volume after Dilution / Volume before Dilution)

-

Conclusion

While a definitive, published database on the solubility of this compound is sparse, a strong predictive framework can be established based on its molecular structure. The compound is anticipated to be highly soluble in common polar aprotic solvents and poorly soluble in non-polar solvents and water. For any application in research or development, these predictions must be confirmed through empirical measurement. The provided shake-flask protocol offers a robust and reliable method for generating accurate, quantitative solubility data. This foundational knowledge is indispensable for the successful and efficient utilization of this valuable synthetic intermediate.

References

- University of California, Davis. (n.d.). Experiment 1: Determination of Solubility.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.

- St. Norbert College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Meanwell, N. A. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.

- Sigma-Aldrich. (2024). Safety Data Sheet for a related compound.

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

- Santa Cruz Biotechnology. (2025). Safety Data Sheet for Indole-3-carboxaldehyde.

- Fisher Scientific. (2012). Safety Data Sheet for 3-Thiophenecarboxaldehyde.

-

Isha, A., & Sapra, A. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

Sources

The Emergence of Iodothiophenes: From Historical Discovery to Modern Synthetic Mastery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene heterocycle is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and high-performance organic electronic materials.[1][2] Within this class, substituted iodothiophenes represent a uniquely valuable subclass of synthetic intermediates. The carbon-iodine bond's inherent reactivity makes these compounds powerful building blocks, particularly for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings.[1][3] This guide provides a deep dive into the discovery of iodothiophenes and the evolution of their synthesis, from the foundational first methods to the sophisticated, regioselective strategies employed today.

Part 1: Foundational Discoveries and the First Synthesis

The story of iodothiophene is intrinsically linked to the discovery of thiophene itself by Victor Meyer in 1883. Early investigations into the reactivity of this new aromatic system quickly led to halogenation studies. The first documented synthesis of an iodothiophene derivative can be traced back to the late 19th century.

The seminal, and for a long time only, reliable method for preparing 2-iodothiophene was an electrophilic substitution using elemental iodine in the presence of mercuric oxide (HgO).[4] This classic procedure, detailed in Organic Syntheses, highlights the fundamental principles of thiophene reactivity.[4][5] Thiophene is an electron-rich aromatic ring, making it susceptible to electrophilic attack, preferentially at the C2 (α) position due to the superior stability of the resulting cationic intermediate. However, elemental iodine (I₂) is a relatively weak electrophile. The crucial role of mercuric oxide is to activate the iodine, likely by forming an intermediate iodine-mercury species that polarizes the I-I bond or generates a more potent electrophilic iodine source, thereby facilitating the substitution reaction.[5] While effective, this method's reliance on highly toxic mercury salts represents a significant drawback, driving the development of modern, safer alternatives.

Part 2: The Modern Synthetic Toolkit for Substituted Iodothiophenes

Synthetic chemistry has evolved significantly, providing a diverse array of methods to synthesize specifically substituted iodothiophenes with high precision and efficiency. These strategies can be broadly categorized based on their underlying chemical logic.

Direct C-H Iodination: The Electrophilic Approach

The most straightforward strategy is the direct replacement of a hydrogen atom on the thiophene ring with iodine via electrophilic aromatic substitution (SEAr). The success of this approach hinges on the choice of the iodinating agent and the electronic nature of the thiophene substrate.[6]

A variety of modern iodinating reagents have been developed to overcome the low reactivity of molecular iodine.[7][8] These include:

-

N-Iodosuccinimide (NIS): A mild and widely used solid reagent, often activated with a Brønsted or Lewis acid catalyst like trifluoroacetic acid (TFA) or toluenesulfonic acid (TosOH).[6][8]

-

Iodine Monochloride (ICl): A more reactive electrophile than I₂, capable of iodinating even moderately deactivated rings.[6]

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): Another effective solid reagent for electrophilic iodination.[7][8]

The mechanism proceeds through the formation of a positively charged intermediate known as a σ-complex or Wheland intermediate, which then loses a proton to restore aromaticity.[6]

Caption: Mechanism of electrophilic iodination on a thiophene ring.

Directed Synthesis via Lithiation

For regiocontrol that defies the innate electronic preferences of the thiophene ring, metalation followed by quenching with iodine is the dominant strategy. This is particularly crucial for synthesizing 3-iodothiophenes or other specifically substituted patterns. The process typically involves deprotonation of the thiophene ring with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly nucleophilic thienyllithium intermediate.[2][9] This intermediate is then "trapped" by adding an electrophilic iodine source, most commonly molecular iodine (I₂), to form the C-I bond precisely at the position of lithiation.

Caption: General workflow for synthesis via lithiation and iodination.

The Halogen Dance: A Surprising Rearrangement

The "halogen dance" is a powerful and mechanistically fascinating base-catalyzed isomerization reaction.[10][11] In this reaction, a halogen atom on a thiophene ring migrates to a different, often more thermodynamically stable, position upon treatment with a strong, hindered base like lithium diisopropylamide (LDA).[12][13] The reaction is driven by the formation of the most stable thienyllithium anion.[12] For instance, treating a 2-bromothiophene with LDA can lead to deprotonation at an adjacent position, initiating a series of intermolecular halogen-metal exchanges that ultimately result in a rearranged lithiated species, which can then be trapped with an electrophile.[10][14] This reaction provides access to complex substitution patterns that are nearly impossible to achieve through other means.[13]

Caption: Conceptual mechanism of the base-catalyzed halogen dance.

Part 3: Field-Proven Protocols and Data

The translation of theory to practice requires robust, validated protocols. The following sections provide detailed methodologies for both a classic and a modern synthesis, alongside comparative data.

Experimental Protocol 1: The "First Synthesis" of 2-Iodothiophene (Mercuric Oxide Method)

This protocol is adapted from the validated procedure in Organic Syntheses.[4]

-

Materials: Thiophene (35 g, 0.42 mol), benzene (50 mL), yellow mercuric oxide (75 g, 0.35 mol), iodine (109 g, 0.43 mol), ether, dilute sodium thiosulfate solution, calcium chloride.

-

Safety Precautions: This procedure involves highly toxic mercuric oxide and iodine. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Step-by-Step Procedure:

-

In a large, glass-stoppered bottle cooled in an ice-water bath, combine thiophene and benzene.

-

With constant, vigorous shaking, add the yellow mercuric oxide and iodine alternately in small portions over 15-20 minutes. The mixture will warm and the yellow solid will convert to crimson mercuric iodide.

-

Once the addition is complete, filter the reaction mixture. Wash the solid residue with three portions of ether.

-

Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Remove the ether and benzene solvents by distillation on a steam bath.

-

Fractionally distill the remaining residue under reduced pressure. Collect the fraction boiling at 73°C/15 mmHg.

-

-

Yield and Characterization: The expected yield is 63-66 g (72-75%).[4] The product is a colorless to light yellow liquid. A small amount of 2,5-diiodothiophene may form as a byproduct.[4]

Experimental Protocol 2: Modern Regioselective Synthesis of 3-Iodothiophene

This protocol is based on a copper-catalyzed halogen exchange reaction, a significant improvement over older methods requiring cryogenic temperatures.[9][15]

-

Materials: 3-Bromothiophene (8.04 g, 0.049 mol), potassium iodide (KI, 16.27 g, 0.098 mol), copper(I) iodide (CuI, 0.47 g, 2.5 mmol), N,N'-dimethylethylenediamine (0.43 g, 4.9 mmol), n-butanol (20 mL).

-

Safety Precautions: Handle all reagents in a fume hood. Wear appropriate PPE. n-Butanol is flammable.

-

Step-by-Step Procedure:

-

To a reaction flask equipped with a magnetic stirrer and reflux condenser, add 3-bromothiophene, CuI, N,N'-dimethylethylenediamine, potassium iodide, and n-butanol.

-

Heat the reaction mixture to 120°C in an oil bath with stirring.

-

Monitor the reaction progress by GC analysis. The reaction is typically complete within 8 hours.

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filter cake twice with chloroform and combine the organic filtrates.

-

Evaporate the chloroform under atmospheric pressure.

-

Purify the crude product by vacuum distillation to obtain 3-iodothiophene.

-

-

Yield and Characterization: Yields for this method are reported to be high, often exceeding 75%.[9] The product purity can be confirmed by GC-MS analysis.[9]

Data Summary: A Comparison of Synthetic Routes

| Target Compound | Starting Material | Reagents and Conditions | Typical Yield (%) | Key Advantage/Disadvantage | Reference |

| 2-Iodothiophene | Thiophene | I₂, HgO, Benzene | 72-75% | Historical method; High toxicity (Hg) | [4] |

| 2-Iodothiophene | 2-Chlorothiophene | NaI, Acetone/THF | 92% | High yield; Avoids elemental iodine | [16] |

| 3-Iodothiophene | 3-Bromothiophene | 1. n-BuLi, -70°C; 2. I₂ | 63% | Good regiocontrol; Requires cryogenics | [9] |

| 3-Iodothiophene | 3-Bromothiophene | KI, CuI, Diamine ligand, 120°C | 68-92% | Milder conditions; Avoids cryogenics | [9][15] |

| 3-Iodothiophenes | 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃, MeCN, RT | Good | Builds the ring and iodinates in one pot | [17] |

| 2,5-Diiodothiophene | Thiophene | I₂, HgO (excess) | Variable | Direct di-iodination; Byproduct of mono-iodination | [4] |

Conclusion

The journey from the initial discovery of iodothiophenes using hazardous mercury-based reagents to the development of highly sophisticated and regioselective catalytic systems underscores the progress in modern organic synthesis. Today, researchers have a powerful and diverse toolkit at their disposal to create a vast array of substituted iodothiophenes. These versatile intermediates continue to be indispensable in the construction of complex molecules, driving innovation in drug development, where they form the backbone of new therapeutic agents, and in materials science, where they are crucial for synthesizing the next generation of conductive polymers and organic electronics.[3][18][19] The continued refinement of these synthetic methods will undoubtedly accelerate discoveries in both fields.

References

-

2-Iodothiophene - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). A direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives enables the synthesis of 3-iodothiophenes . Journal of Organic Chemistry, 77(17), 7640-7645. Available at: [Link]

-

Sakhaee, N., Sakhaee, S., Doustkhah, E., & Mobaraki, A. (2021). Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes . Current Organocatalysis, 8(2), 228-237. Available at: [Link]

-

Base catalysed halogen dance reactions . Vienna University of Technology. Available at: [Link]

-

Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodo-Thiophenes | Request PDF . ResearchGate. Available at: [Link]

-

Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study . Journal of Computational Chemistry, 37(18), 1697-1703. Available at: [Link]

-

Clean and Efficient Iodination of Thiophene Derivatives | Request PDF . ResearchGate. Available at: [Link]

-

Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction | Request PDF . ResearchGate. Available at: [Link]

-

Advanced Synthesis with 2,5-Diiodothiophene: A Supplier's Perspective . Dac Pharmachem. Available at: [Link]

-

Zubkov, E. A. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites . Novosibirsk Institute of Organic Chemistry. Available at: [Link]

-

2,5-Diiodothiophene: A Versatile Halogen Bonding Synthon for Crystal Engineering . ChemRxiv. Available at: [Link]

-

Iodine-containing 4,7-dihalobenzo[b]thiophene building blocks and related iodobenzo[b]thiophenes: Promising molecular scaffolds for bio-inspired molecular architecture . Tohoku University Research Repository. Available at: [Link]

-

2-Iodothiophene (CAS: 3437-95-4): A Key Intermediate in Pharmaceutical Synthesis . Autech Industry Co., Limited. Available at: [Link]

-

Ghaffari, M., & Klumpp, D. A. (2021). Selective C–H Iodination of (Hetero)arenes . Organic Letters, 23(13), 5076–5079. Available at: [Link]

-

Stuart, C. H., & Gagné, M. R. (2017). Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents . Inorganic Chemistry, 56(3), 1594–1603. Available at: [Link]

-

The chemistry of conducting polythiophenes . SciSpace. Available at: [Link]

-

Thiophene synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Preparation of Aryl Iodides, Part 1: Electrophilic Iodination . YouTube. Available at: [Link]

-

Mal, D.R. (2013). Mod-31 Lec-35 Thiophene Synthesis . NPTEL. Available at: [Link]

-

Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. Available at: [Link]

-

Advances in Synthetic Methods for the Preparation of Poly(3-hexylthiophene) (P3HT) . IRIS-AperTO. Available at: [Link]

-

Thiophene . Wikipedia. Available at: [Link]

-

Synthesis of thiophene-based building blocks via facile alpha-monoiodination . Eindhoven University of Technology Research Portal. Available at: [Link]

-

The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines . MDPI. Available at: [Link]

-

2-iodothiophene . ChemSynthesis. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. 2-Iodothiophene synthesis - chemicalbook [chemicalbook.com]

- 17. Thiophene synthesis [organic-chemistry.org]

- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 19. scispace.com [scispace.com]

A Theoretical and Computational Guide to the Electronic Structure of 4-Iodothiophene-3-carbaldehyde

Abstract: 4-Iodothiophene-3-carbaldehyde is a versatile heterocyclic building block pivotal in the development of novel therapeutic agents and organic electronic materials. A profound understanding of its electronic structure is fundamental to predicting its reactivity, stability, and interaction with biological targets or other materials. This technical guide provides a comprehensive framework for the theoretical calculation of its electronic properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We detail a robust computational methodology, from initial geometry optimization to the simulation of spectroscopic data, while providing expert rationale for the selection of functionals and basis sets, particularly addressing the challenges posed by the heavy iodine atom. The results, including frontier molecular orbitals, molecular electrostatic potential, and simulated electronic spectra, are analyzed to furnish actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Substituted Thiophene

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications stemming from their unique electronic properties.[1] When substituted with both an electron-withdrawing group (the carbaldehyde) and a halogen (iodine), the electronic landscape of the thiophene ring is significantly perturbed. This compound, the subject of this guide, represents a molecule of considerable interest. The aldehyde group provides a reactive handle for synthetic transformations, while the iodine atom can participate in halogen bonding or serve as a site for cross-coupling reactions.[2][3]

In the realm of drug development, the precise arrangement of electron-rich and electron-poor regions on a molecule's surface governs its ability to interact with protein active sites. For materials scientists, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter that dictates the optoelectronic behavior of organic semiconductors.[4][5]

Therefore, a reliable in silico model of this compound's electronic structure is not merely an academic exercise. It is a predictive tool that can accelerate research and development by:

-

Identifying sites of electrophilic and nucleophilic attack.

-

Predicting reactivity and kinetic stability.

-

Estimating its light-absorption properties.

-

Providing parameters for more advanced molecular dynamics and docking simulations.[6]

This guide offers a validated, step-by-step protocol for performing and interpreting these essential theoretical calculations.

Theoretical Background: Choosing the Right Tools

To accurately model the electronic structure, we employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[9]

2.1. The Core of DFT: Functionals and Basis Sets The accuracy of a DFT calculation hinges on two key choices:

-

The Exchange-Correlation Functional: This is an approximation to the complex electron exchange and correlation energies. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for systems like substituted thiophenes.[5][6]

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. For atoms like C, H, O, and S, Pople-style basis sets such as 6-311+G(d,p) offer a high degree of flexibility and accuracy. The "+" indicates the addition of diffuse functions to handle lone pairs and anions, while "(d,p)" denotes the addition of polarization functions to describe non-spherical electron distributions.

2.2. The Iodine Challenge: Relativistic Effects and Effective Core Potentials (ECPs) Iodine is a heavy element where the core electrons travel at speeds approaching a fraction of the speed of light, leading to significant relativistic effects that alter orbital energies. Explicitly calculating all of iodine's electrons is computationally prohibitive. The solution is to use an Effective Core Potential (ECP) , which replaces the core electrons with a mathematical potential, and a corresponding basis set that only describes the valence electrons. The LANL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set is a standard and effective choice for this purpose.[10]

2.3. Excited States and Spectra: Time-Dependent DFT (TD-DFT) To understand how the molecule interacts with light (its UV-Visible spectrum), we must model its electronic excited states. Time-Dependent DFT (TD-DFT) is an extension of ground-state DFT that provides reliable predictions of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.[11][12]

Computational Workflow: A Validated Protocol

This section provides a detailed, step-by-step methodology for calculating the electronic structure of this compound. This protocol is designed to be a self-validating system, ensuring the final results correspond to a true energy minimum on the potential energy surface.

Experimental Protocol: DFT Calculation of this compound

-

Step 1: Initial Structure Generation

-

Construct the 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

-

Step 2: Preliminary DFT Optimization

-

Submit the structure from Step 1 for a geometry optimization using a computationally inexpensive DFT level of theory, such as the B3LYP functional with the 6-31G(d) basis set. This step refines the geometry closer to its likely minimum.

-

-

Step 3: Final High-Level Geometry Optimization

-

Using the geometry from Step 2, perform the final, high-level geometry optimization.

-

Methodology: Employ the B3LYP exchange-correlation functional.

-

Basis Set: Use a mixed basis set:

-

LANL2DZ for the Iodine (I) atom to account for relativistic effects.

-